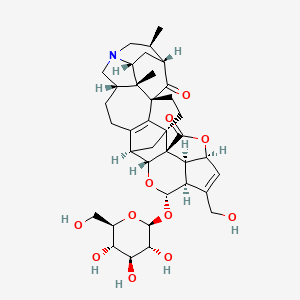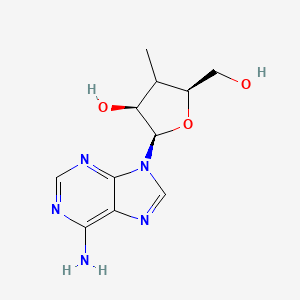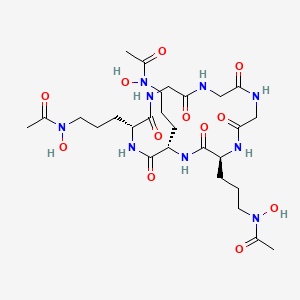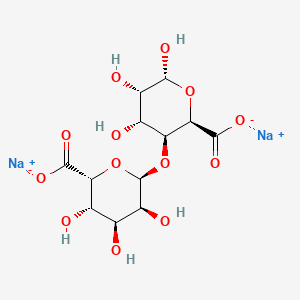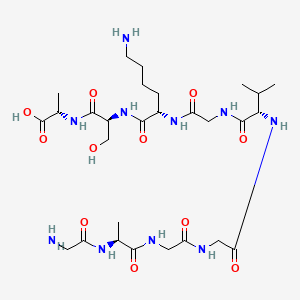
Gaggvgksa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GAGGVGKSA is a wild-type KRAS G12D 9mer peptide. It serves as an immunogenic neoantigen pivotal for cancer immunotherapy research . The compound has a molecular weight of 702.76 and a molecular formula of C28H50N10O11 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of GAGGVGKSA involves peptide synthesis techniques. The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: GAGGVGKSA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Aplicaciones Científicas De Investigación
GAGGVGKSA is extensively used in cancer immunotherapy research. It serves as an immunogenic neoantigen, which means it can stimulate an immune response against cancer cells expressing the KRAS G12D mutation. This makes it a valuable tool for developing cancer vaccines and studying immune responses in cancer .
In addition to cancer research, this compound is used in:
Biology: Studying peptide interactions and immune responses.
Medicine: Developing targeted therapies for cancers with KRAS mutations.
Industry: Producing research-grade peptides for scientific studies.
Mecanismo De Acción
GAGGVGKSA exerts its effects by acting as a neoantigen. It is recognized by the immune system as a foreign entity, leading to the activation of immune cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. This interaction stimulates T cells to target and destroy cancer cells expressing the KRAS G12D mutation .
Comparación Con Compuestos Similares
KRAS G12C Peptide: Another neoantigen used in cancer immunotherapy.
KRAS G13D Peptide: Similar in structure and function but targets a different KRAS mutation.
Uniqueness: GAGGVGKSA is unique due to its specific targeting of the KRAS G12D mutation, which is prevalent in various cancers. Its ability to stimulate a robust immune response makes it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C28H50N10O11 |
|---|---|
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H50N10O11/c1-14(2)23(38-22(43)11-31-20(41)10-32-24(44)15(3)34-19(40)9-30)27(47)33-12-21(42)36-17(7-5-6-8-29)25(45)37-18(13-39)26(46)35-16(4)28(48)49/h14-18,23,39H,5-13,29-30H2,1-4H3,(H,31,41)(H,32,44)(H,33,47)(H,34,40)(H,35,46)(H,36,42)(H,37,45)(H,38,43)(H,48,49)/t15-,16-,17-,18-,23-/m0/s1 |
Clave InChI |
OLCIGHHAEXTXIK-IUUWJXCHSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


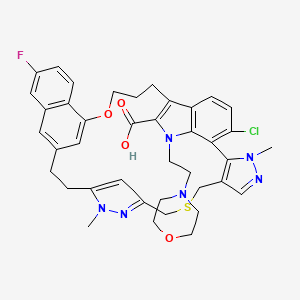
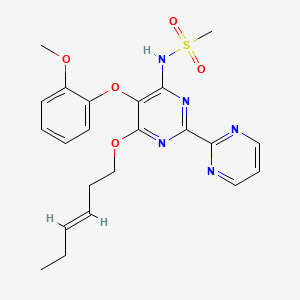
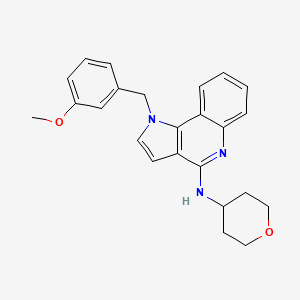
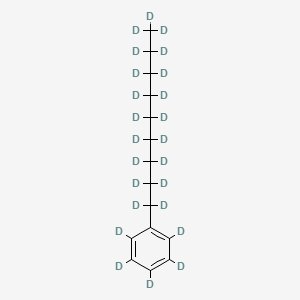
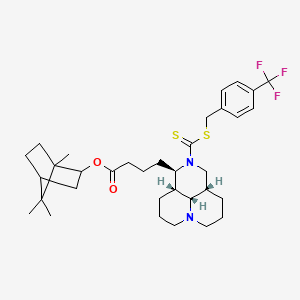
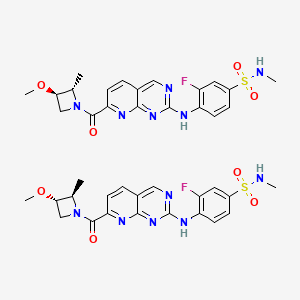
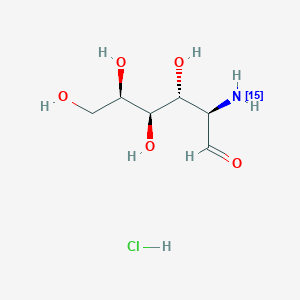
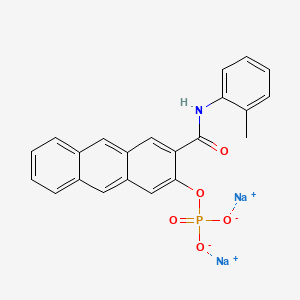
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
